![molecular formula C24H24N2O4S B2691500 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide CAS No. 921827-02-3](/img/structure/B2691500.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C24H24N2O4S. The compound is related to the thiazole class of organic compounds, which are known for their diverse biological activities .
Molecular Structure Analysis
Thiazoles, including this compound, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiazole derivatives are known to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not detailed in the available resources.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research on the synthesis of novel heterocyclic compounds, including benzofurans and thiazoles, highlights the ongoing interest in exploring the chemical space for new bioactive molecules. For example, a study by Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 selectivity and analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests potential applications for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide in medicinal chemistry, especially in the design of new therapeutic agents.
Anticancer and Antimicrobial Applications
Compounds with benzofuran and thiazole moieties have been explored for their anticancer and antimicrobial properties. Tiwari et al. (2017) synthesized a series of thiadiazole and benzamide derivatives, demonstrating promising anticancer activity against a panel of human cancer cell lines. These findings underscore the potential of structurally related compounds in cancer therapy (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Additionally, the synthesis and evaluation of (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles by Aghekyan et al. (2020) for their antibacterial activity further highlight the relevance of exploring such compounds for antimicrobial applications (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Fluorescent Probes and Photodynamic Therapy
The development of fluorescent probes and agents for photodynamic therapy (PDT) is another potential application area. Bodke, Shankerrao, & Harishkumar (2013) synthesized benzofuran-2-yl and benzothiazol-2-yl quinoline derivatives as blue-green fluorescent probes, illustrating the utility of benzofuran derivatives in creating fluorescent materials (Bodke, Shankerrao, & Harishkumar, 2013). Similarly, Pişkin, Canpolat, & Öztürk (2020) reported on a zinc phthalocyanine derivative with high singlet oxygen quantum yield for PDT, demonstrating the potential of such compounds in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-7-methoxy-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-14-9-10-15(2)22-20(14)25-24(31-22)26(13-17-7-5-11-29-17)23(27)19-12-16-6-4-8-18(28-3)21(16)30-19/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXSNLRMOPPIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Hydroxy-piperidin-4-ylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B2691417.png)
![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)
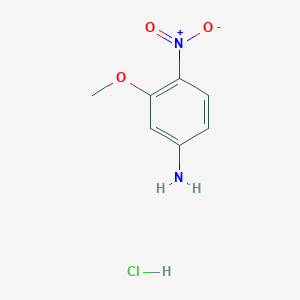
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)
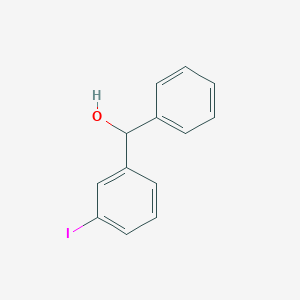
![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)
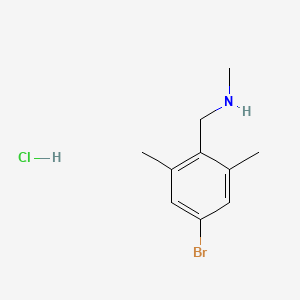
![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)
![3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2691432.png)
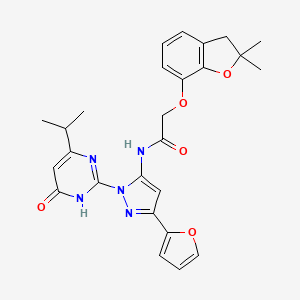
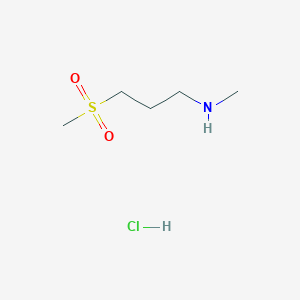
![4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride](/img/structure/B2691440.png)